methanone CAS No. 52200-37-0](/img/structure/B14648786.png)
[5-Chloro-2-(hydroxymethyl)phenyl](4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(hydroxymethyl)phenylmethanone is an organic compound with the molecular formula C14H10Cl2O2 It is characterized by the presence of two chlorine atoms and a hydroxymethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(hydroxymethyl)phenylmethanone typically involves the reaction of 5-chloro-2-formylphenylboronic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(hydroxymethyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Chloro-2-(carboxymethyl)phenyl](4-chlorophenyl)methanone.
Reduction: 5-Chloro-2-(hydroxymethyl)phenylmethanol.
Substitution: 5-Methoxy-2-(hydroxymethyl)phenylmethanone.
Applications De Recherche Scientifique
5-Chloro-2-(hydroxymethyl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Medicine: The compound is investigated for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in disease pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(hydroxymethyl)phenylmethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of chlorine atoms enhances its binding affinity to hydrophobic pockets within the enzyme structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-(hydroxymethyl)phenylmethanone
- 5-Chloro-2-(hydroxymethyl)phenylmethanone
- 5-Chloro-2-(hydroxymethyl)phenylmethanone
Uniqueness
Compared to similar compounds, 5-Chloro-2-(hydroxymethyl)phenylmethanone exhibits unique properties due to the presence of two chlorine atoms, which enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
52200-37-0 |
|---|---|
Formule moléculaire |
C14H10Cl2O2 |
Poids moléculaire |
281.1 g/mol |
Nom IUPAC |
[5-chloro-2-(hydroxymethyl)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-4-1-9(2-5-11)14(18)13-7-12(16)6-3-10(13)8-17/h1-7,17H,8H2 |
Clé InChI |
FJQKFXJIBPKRCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




propanedioate](/img/structure/B14648719.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)
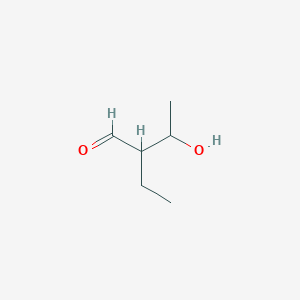


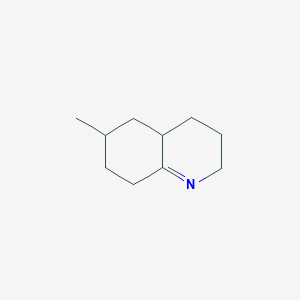
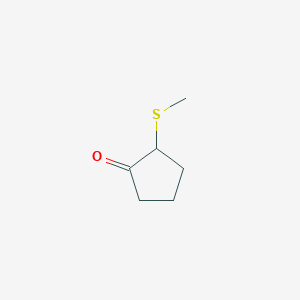
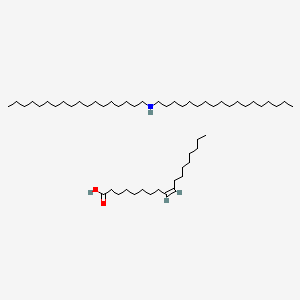
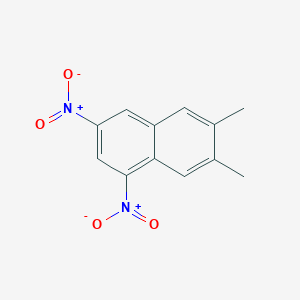
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
